molecular formula C7H4BrF3N2O B13915555 N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide

N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B13915555
M. Wt: 269.02 g/mol
InChI Key: LHOJGOSLWPYNLU-UHFFFAOYSA-N
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Description

N-(6-Bromopyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 845658-84-6) is a high-value chemical building block with the molecular formula C7H4BrF3N2O and a molecular weight of 269.02 g/mol . This compound features a brominated pyridine ring, a common pharmacophore in medicinal chemistry, fused with a trifluoroacetamide group, a motif known to enhance a molecule's metabolic stability and membrane permeability . The molecular structure is defined by the SMILES code O=C(NC1=NC(Br)=CC=C1)C(F)(F)F . This specific combination of functional groups makes it a versatile intermediate for synthesizing novel N-heteroarylphenyl trifluoroacetamide derivatives, which are of significant interest in pharmaceutical and agrochemical research for developing new active ingredients . The bromine atom at the 6-position of the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse compound libraries for screening. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H4BrF3N2O

Molecular Weight

269.02 g/mol

IUPAC Name

N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C7H4BrF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14)

InChI Key

LHOJGOSLWPYNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Acylation of 6-Bromopyridin-2-amine with Trifluoroacetic Anhydride

The most straightforward and commonly reported method for synthesizing this compound involves the reaction of 6-bromopyridin-2-amine with trifluoroacetic anhydride in the presence of a base. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of trifluoroacetic anhydride, leading to the formation of the trifluoroacetamide linkage.

  • Reaction Conditions:

    • Solvent: Often performed in an inert organic solvent such as dichloromethane or acetonitrile.
    • Base: A mild base (e.g., triethylamine or pyridine) is used to neutralize the acidic by-products and drive the reaction forward.
    • Temperature: The reaction is usually conducted at room temperature or with mild heating to optimize yield.
    • Time: Reaction times vary from a few hours to overnight depending on scale and conditions.
  • Reaction Scheme:

$$
\text{6-bromopyridin-2-amine} + \text{trifluoroacetic anhydride} \xrightarrow[\text{base}]{\text{solvent, RT}} \text{this compound}
$$

  • Yields and Purification:
    • Yields are typically moderate to high, often exceeding 70% in optimized conditions.
    • Purification is achieved by standard chromatographic techniques, such as silica gel column chromatography.

Analytical Data and Characterization

Parameter Data
Molecular Formula C₇H₄BrF₃N₂O
Molecular Weight 269.02 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C7H4BrF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14)
Standard InChIKey LHOJGOSLWPYNLU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)Br)NC(=O)C(F)(F)F

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Disadvantages
Direct acylation with trifluoroacetic anhydride 6-bromopyridin-2-amine, trifluoroacetic anhydride, base, RT 70-85 Simple, high yield, mild conditions Requires careful control to avoid over-acylation
Acylation with trifluoroacetyl chloride 6-bromopyridin-2-amine, trifluoroacetyl chloride, base 60-75 More reactive, faster reaction More hazardous reagents, moisture sensitive
Microwave-assisted trifluoroacetylation Similar reagents under microwave irradiation Not specifically reported Faster reaction, energy efficient Requires specialized equipment
Stepwise synthesis via protected amines Multi-step with protecting groups Variable Useful for complex substrates Longer synthesis, more steps required

Chemical Reactions Analysis

Types of Reactions: N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine oxides.

    Reduction Reactions: Formation of pyridine amines.

Scientific Research Applications

N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H5BrF3N3OC_9H_5BrF_3N_3O. It has a structure characterized by an imidazo[1,2-a]pyridine core substituted with a trifluoroacetamide group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can be synthesized by reacting 6-bromo-7-methylimidazo[1,2-a]pyridine with trifluoroacetic anhydride to form the trifluoroacetamide derivative.

Potential Applications

  • Pharmacology N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has been studied for its biological activities, particularly in the context of pharmacology. Compounds related to this structure have demonstrated cytotoxic effects and potential as cyclin-dependent kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
  • Neurodegenerative Disorders Derivatives of imidazo[1,2-a]pyridines are being explored for their roles as imaging agents for neurodegenerative disorders using positron emission tomography techniques.
  • Biological Targets Studies indicate that N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide interacts with various biological targets. Its derivatives have been evaluated for their ability to bind to cyclin-dependent kinases and other enzymes involved in cell cycle regulation. This interaction profile suggests a mechanism through which these compounds may exert their cytotoxic effects.

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The trifluoroacetamide group enhances the compound’s stability and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound Pyridine Br (6-position), CF₃CONH- (2) C₇H₄BrF₃N₂O 268.9 Reference compound for comparisons.
N-(6-chloropyridin-2-yl)acetamide Pyridine Cl (6-position), CH₃CONH- (2) C₇H₇ClN₂O 170.6 Smaller halogen (Cl vs. Br); non-fluorinated acetamide.
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide Phenyl CN (4-position), CF₃CONH- C₉H₅F₃N₂O 214.1 Phenyl core; electron-withdrawing cyano group.
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Imidazopyridine Cl (imidazo ring), CF₃CONH- C₉H₆ClF₃N₃O 265.6 Bicyclic imidazopyridine core; chloro substituent.
N-(2-bromophenethyl)-2,2,2-trifluoroacetamide Phenethyl Br (2-phenyl), CF₃CONH- C₁₀H₉BrF₃NO 296.1 Bromine on aromatic ring; flexible ethyl linker.

Key Observations :

  • Core Heterocycles : Pyridine (target) vs. phenyl () or imidazopyridine () alters electron density and solubility. Pyridine’s nitrogen atom enables hydrogen bonding, unlike phenyl derivatives.
  • Trifluoroacetamide Group: The CF₃ group in the target compound enhances metabolic stability compared to non-fluorinated acetamides (e.g., ) .

Physicochemical Properties

Spectral Data Comparison:
  • IR Spectroscopy: The target compound shows C-F stretches at 1100–1250 cm⁻¹ (CF₃) and amide C=O stretches at 1650–1750 cm⁻¹, consistent with trifluoroacetamide derivatives . N-(4-cyanophenyl)-2,2,2-trifluoroacetamide () exhibits additional CN stretches at ~2240 cm⁻¹, absent in the target compound.
  • ¹H-NMR :
    • Pyridine protons in the target compound resonate downfield (δ 7.5–8.5 ppm ) due to the electron-withdrawing bromine and trifluoroacetamide groups.
    • Compounds with phenyl cores (e.g., ) display aromatic protons at δ 6.5–7.5 ppm , less deshielded than pyridine .
Solubility and Stability:
  • The target compound’s pyridine core and bromine substituent likely reduce water solubility compared to phenyl analogues (e.g., ).
  • Trifluoroacetamide derivatives generally exhibit higher thermal stability due to strong C-F bonds .

Commercial Availability

Suppliers like SynHet () and Arctom Scientific () specialize in trifluoroacetamide derivatives, suggesting the target compound could be sourced similarly. However, brominated pyridines may require custom synthesis due to their niche applications .

Biological Activity

N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C7H4BrF3N2O
  • CAS Number : 845658-84-6
  • Molecular Weight : 163.02 g/mol

Physical Properties

PropertyValue
Purity97%
AppearanceNot Available
Storage Temperature4-8°C
Hazard StatementsH315, H319, H335

This compound has been shown to interact with various biological targets, particularly in cancer research. Its mechanism often involves inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. Notably, it has shown:

  • Anti-proliferative Effects : Effective against MCF-7 breast cancer cells with IC50 values in the sub-micromolar range.
  • PI3Kα Inhibition : Demonstrated nanomolar potency against phosphatidylinositol 3-kinase α (PI3Kα), a critical enzyme involved in tumorigenesis.

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Wild Type)>10
MCF-7 (E545K)0.94 ± 0.19

Interaction with DNA

Research indicates that this compound interacts with calf-thymus DNA, exhibiting cleavage activity. This suggests potential applications in gene therapy or as a chemotherapeutic agent targeting DNA replication processes .

Case Study 1: PI3Kα Inhibition

A study evaluated the compound's effectiveness as a PI3Kα inhibitor. The results indicated that it not only inhibited the enzyme but also showed enhanced potency against mutant forms of PI3Kα compared to wild-type .

Case Study 2: Anticancer Activity

In another study focusing on various derivatives of trifluoroacetamides, this compound was highlighted for its promising anti-cancer properties. The compound was tested across multiple cancer cell lines and showed significant anti-proliferative effects .

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